Ethyl 6-amino-5-methylnicotinate

Description

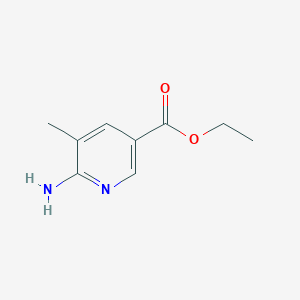

Ethyl 6-amino-5-methylnicotinate is a pyridine derivative characterized by a nicotinic acid backbone substituted with an amino group at the 6-position, a methyl group at the 5-position, and an ester (ethyl) functional group at the 3-position.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 6-amino-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3,(H2,10,11) |

InChI Key |

BHMUIZNAYRIQLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1)C)N |

Origin of Product |

United States |

Preparation Methods

Esterification of Preformed 6-Amino-5-Methylnicotinic Acid

The direct esterification of 6-amino-5-methylnicotinic acid with ethanol represents a straightforward route to the target compound. This method leverages classical acid-catalyzed esterification, where the carboxylic acid reacts with ethanol under reflux conditions.

Reaction Conditions and Mechanism

The reaction typically employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as a catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity. Nucleophilic attack by ethanol yields the ethyl ester, with water as a byproduct. Reflux temperatures (70–80°C) and prolonged reaction times (12–24 hours) are standard to drive equilibrium toward ester formation.

Purification and Yield Optimization

Post-reaction, the crude product is purified via recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel column chromatography). Yields depend on acid strength and solvent polarity, with reported efficiencies ranging from 65% to 85% for analogous nicotinate esters.

Table 1: Typical Esterification Parameters

| Parameter | Value/Range |

|---|---|

| Catalyst | H₂SO₄ (10 mol%) |

| Temperature | 78°C (reflux) |

| Reaction Time | 18 hours |

| Solvent | Anhydrous ethanol |

| Yield | 70–80% |

Palladium-mediated cross-coupling reactions enable precise introduction of the amino group at position 6, starting from halogenated intermediates like ethyl 6-bromo-5-methylnicotinate.

Buchwald-Hartwig Amination

This method utilizes a palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., Xantphos) and an ammonia source (e.g., NH₃·H₂O). The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond.

Table 2: Optimized Amination Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 75–90% |

Substrate Synthesis and Challenges

The halogenated precursor, ethyl 6-bromo-5-methylnicotinate, is synthesized via bromination of ethyl 5-methylnicotinate using N-bromosuccinimide (NBS) under radical initiation. Regioselectivity challenges arise due to competing bromination at other positions, necessitating careful control of reaction conditions (e.g., light exclusion, temperature modulation).

Reduction of Nitro Precursors

Nitro-to-amine reduction offers a reliable pathway to install the amino group. Ethyl 6-nitro-5-methylnicotinate serves as the key intermediate, synthesized via nitration of ethyl 5-methylnicotinate.

Nitration Reaction Dynamics

Nitration employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. The electrophilic nitronium ion (NO₂⁺) attacks the electron-rich pyridine ring, preferentially at position 6 due to steric and electronic effects from the methyl group.

Catalytic Hydrogenation

The nitro intermediate undergoes reduction using H₂ gas (1–3 atm) and a palladium-on-carbon (Pd/C) catalyst in ethanol. Reaction completion typically requires 4–6 hours at room temperature, yielding the amine with >95% conversion. Alternative reductants like SnCl₂/HCl offer viable non-catalytic options but generate stoichiometric waste.

Table 3: Reduction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C (5 wt%) |

| Pressure | 1 atm H₂ |

| Solvent | Ethanol |

| Time | 5 hours |

| Yield | 90–95% |

Cyclocondensation Approaches

Ring-forming strategies, such as the Hantzsch pyridine synthesis, construct the pyridine core with pre-installed substituents. This method avoids functionalization challenges associated with late-stage modifications.

Hantzsch Synthesis Adaptations

A modified Hantzsch protocol combines ethyl acetoacetate (β-ketoester), ammonium acetate, and a formaldehyde equivalent. The reaction proceeds via enamine formation, followed by cyclization and oxidation to yield the pyridine ring. Strategic substitution of reactants introduces the methyl and amino groups during cyclization.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and sustainability. Continuous flow reactors enhance heat/mass transfer, enabling safer handling of exothermic reactions (e.g., nitration). Recent patents describe immobilized Pd catalysts for amination, reducing metal leaching and simplifying product isolation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for amide or sulfonamide formation

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and sulfonamides

Scientific Research Applications

Ethyl 6-amino-5-methylnicotinate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for treating hypertension and other cardiovascular diseases.

Industry: Utilized in the production of dyes, coatings, and plastics

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways. Additionally, it may interact with cellular receptors to trigger signaling cascades that result in physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The substituents at the 5- and 6-positions of the pyridine ring significantly influence the physical, chemical, and biological properties of nicotinate derivatives. Below is a comparative analysis based on available

Table 1: Key Structural Features and Properties of Ethyl 6-Amino-5-Methylnicotinate Analogs

Key Observations :

- Electron-Withdrawing Groups : Ethyl 6-acetyl-5-chloronicotinate (5-Cl, 6-COCH₃) exhibits higher molecular weight (227.65 g/mol) and reactivity due to the electron-withdrawing acetyl and chloro groups, favoring nucleophilic substitution reactions .

- Biological Activity: Compounds with bulkier substituents, such as Ethyl 5-cyano-6-((4-methylbenzyl)amino)nicotinate, show promise in anticancer research due to their ability to disrupt protein-protein interactions .

- Sulfur and Fluorine Modifications: The sulfur and trifluoromethyl groups in Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate enhance binding to enzymatic targets, a feature relevant to kinase or protease inhibition .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-amino-5-methylnicotinate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or reduction reactions. For example:

- Substitution : Reacting ethyl 5-methylnicotinate derivatives with ammonia or amines in the presence of bases like NaOH or KOH. Reaction temperature (60–100°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect regioselectivity and yield .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents like LiAlH₄ to reduce nitro or cyano intermediates. Excess reductants may lead to over-reduction, necessitating careful stoichiometric control . Key validation : Monitor reaction progress via TLC and confirm product purity using HPLC or GC-MS .

Q. How can researchers characterize the structural and functional groups of this compound?

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), aromatic protons (δ ~6.5–8.5 ppm), and amino group (broad singlet at δ ~5 ppm) .

- IR spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out impurities .

Q. What stability considerations are critical for storing and handling this compound?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group or oxidation of the amino group .

- Degradation pathways : Exposure to moisture or light may lead to ester hydrolysis (forming carboxylic acid) or amine oxidation (forming nitro derivatives). Conduct accelerated stability studies (40°C/75% RH) to model shelf life .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- DFT calculations : Model electron density maps to identify nucleophilic (amino group) and electrophilic (ester carbonyl) sites. Compare activation energies for proposed reaction pathways (e.g., amidation vs. alkylation) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity and guide structural modifications .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

- Case example : If NMR signals for a methyl-substituted derivative conflict with literature, verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerization phenomena. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Reproducibility : Cross-validate data across multiple batches and instruments. Document solvent purity and temperature calibration to minimize artifacts .

Q. What experimental designs optimize the synthesis of this compound analogs for biological screening?

- DoE (Design of Experiments) : Vary parameters like temperature, catalyst loading (e.g., Pd/C vs. Raney Ni), and solvent polarity in a factorial design to identify optimal conditions .

- High-throughput screening : Use automated liquid handlers to prepare libraries of analogs (e.g., varying substituents at the 5-methyl or 6-amino positions) for rapid SAR (structure-activity relationship) analysis .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

- Kinetic assays : Measure IC₅₀ values using spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets). Include positive controls (known inhibitors) and account for solvent interference (e.g., DMSO ≤1% v/v) .

- Counter-screening : Test against off-target enzymes to assess selectivity. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity quantification .

Methodological Best Practices

- Data documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data, chromatograms, and statistical analyses in supplementary materials .

- Ethical compliance : Adhere to institutional guidelines for chemical safety (e.g., PPE, fume hood use) and toxicity reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.